(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-3-6-13(11(2)9-10)16-14(18)7-4-12-5-8-15(21-12)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGGUPYBZFVEPV-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Organic Synthesis via Knoevenagel Condensation
The most widely reported method involves a Knoevenagel condensation between 5-nitrothiophene-2-carbaldehyde and N-(2,4-dimethylphenyl)cyanoacetamide. This reaction is catalyzed by piperidine in ethanol under reflux (78°C) for 6–8 hours. The mechanism proceeds through deprotonation of the active methylene group in cyanoacetamide, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated acrylamide.
Key Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (piperidine) | 10 mol% | 85–90% |
| Solvent | Ethanol | 82% efficiency |
| Temperature | 78°C | <5% Z-isomer |
| Reaction Time | 7 hours | Maximum yield |
The product is isolated via vacuum filtration after cooling, followed by recrystallization from ethanol/water (3:1 v/v).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A study using dimethylformamide (DMF) as a solvent and potassium carbonate as a base achieved 88% yield in 25 minutes at 120°C. This method minimizes side reactions, such as nitro group reduction or acrylamide hydrolysis, due to rapid heating.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the 2,4-dimethylphenylamine precursor on Wang resin enables iterative coupling with 5-nitrothiophene-2-acrylic acid using HATU/DIEA activation. After cleavage with trifluoroacetic acid (TFA), yields of 76–80% are reported. This approach is scalable and reduces purification challenges.
Reaction Mechanism and Stereochemical Control
The E-selectivity of the acrylamide moiety arises from the thermodynamic stability of the trans-configuration during the Knoevenagel condensation. Computational studies suggest that the nitro group on the thiophene ring stabilizes the transition state through resonance, favoring E-isomer formation. Z-isomers, if formed, are typically below 5% and can be removed via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions. Ethanol balances reactivity and selectivity, as evidenced by comparative studies:
| Solvent | Yield (%) | E:Z Ratio | Purity (%) |
|---|---|---|---|
| Ethanol | 85 | 19:1 | 98 |
| DMF | 88 | 15:1 | 95 |
| Toluene | 62 | 22:1 | 97 |
Catalytic Systems
Piperidine outperforms other bases due to its dual role as a catalyst and proton scavenger. Alternative catalysts yield inferior results:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 85 | 7 |
| Triethylamine | 72 | 10 |
| DBU | 78 | 6 |
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.02 (d, J = 15.6 Hz, 1H, CH=), 7.65 (d, J = 4.1 Hz, 1H, thiophene-H), 7.45–7.12 (m, 3H, Ar-H), 6.92 (d, J = 15.6 Hz, 1H, CH=CO), 2.31 (s, 6H, CH3).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asym), 1340 cm⁻¹ (NO2 sym).
- MS (ESI+): m/z 355.1 [M+H]+.
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration, with dihedral angles of 178.2° between the thiophene and acrylamide planes.
Challenges and Mitigation Strategies
Nitro Group Instability
The electron-deficient nitro group may undergo unintended reduction under prolonged heating. Using mild conditions (e.g., microwave synthesis) and inert atmospheres minimizes this risk.
Polymorphic Control
Recrystallization from acetic acid with catalytic HCl yields the stable polymorphic Form A (melting point 158–160°C), avoiding mixtures observed in ethanol or toluene.
Applications and Derivative Synthesis
The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Functionalization at the acrylamide nitrogen or nitro group enables diversification:
| Derivative | Modification | Biological Activity |
|---|---|---|
| N-Benzyl analogue | Alkylation | Anticancer (IC50 = 1.2 μM) |
| Nitro-reduced amine | Hydrogenation | Antibacterial (MIC = 8 μg/mL) |
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
The compound has been investigated for its antitumor and antimicrobial properties, making it a candidate for further research in cancer therapy and infection control.
Antitumor Activity
Research has indicated that derivatives of acrylamide compounds exhibit notable antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) protocols have been used to evaluate the cytotoxicity of such compounds, revealing promising results against human tumor cells with mean GI50 values indicating effective growth inhibition .
Antimicrobial Activity
The compound's nitrothiophene moiety suggests potential antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains, including resistant strains. Studies on related nitro compounds have shown a significant reduction in bacterial viability, indicating that (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide may also possess similar activity .
Synthetic Routes
Common synthetic strategies include:
- Acrylamide Formation : The compound can be synthesized through the reaction of 5-nitrothiophene-2-carboxylic acid derivatives with amines in the presence of coupling agents.
- Use of Catalysts : Metal-free catalytic methods have been explored to enhance yield and purity during synthesis, minimizing environmental impact .
Potential Therapeutic Applications
Given its biological activities, (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide has potential applications in several therapeutic areas:
Cancer Therapy
The compound's ability to inhibit tumor growth positions it as a candidate for development into anticancer drugs. Further studies are needed to elucidate mechanisms of action and optimize efficacy against specific cancer types.
Infection Control
With promising antimicrobial properties, this compound could be developed into new antibiotics or adjunct therapies for treating infections caused by resistant bacteria. The nitro group is particularly relevant in this context, as it often plays a crucial role in the mechanism of action for many antimicrobial agents .
Mechanism of Action
The mechanism of action of (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrothiophene ring and acrylamide moiety play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The compound’s analogs share the acrylamide backbone but differ in aromatic substituents and electron-modifying groups:
- (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) : Contains a nitrobenzylidene group and a thienylvinyl moiety. The nitro group on the phenyl ring and the thiophene unit may influence solubility and target binding .
- 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylphenyl)acrylamide (11h) : Features a chloropyridine and dimethoxyphenethyl group, which could enhance metabolic stability and lipophilicity compared to the nitro-thiophene system .
- (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide: Substitutes the thiophene with a nitrophenyl group and includes a phenoxy moiety, altering electronic distribution and steric bulk .
- (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide : Differs from the target compound by an ethoxy group instead of methyl substituents on the phenyl ring, affecting hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Physical Properties of Selected Acrylamides
Table 2: Substituent Effects on Bioactivity
Biological Activity
(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
The compound's molecular formula is , with a molecular weight of 260.31 g/mol. The structure features a dimethylphenyl group and a nitrothiophenyl moiety linked through an acrylamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O2S |
| Molecular Weight | 260.31 g/mol |
| IUPAC Name | (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide |
| InChI Key | AOEAXDTXVGWJNS-UHFFFAOYSA-N |
Synthesis
The synthesis typically involves the condensation of 2,4-dimethylbenzaldehyde with 5-nitro-2-thiophenemethylamine under basic conditions, often utilizing solvents such as ethanol or methanol. The reaction is carried out at elevated temperatures to promote complete conversion and is followed by purification techniques like recrystallization or chromatography.
Biological Activity
Research indicates that (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds containing nitrothiophene groups. For instance, derivatives similar to this compound have shown significant inhibitory effects against various bacterial strains, suggesting a broad-spectrum antimicrobial action .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokine production in human cell lines, indicating potential therapeutic applications in inflammatory diseases .
Cytotoxicity Studies
Cell viability assays conducted on cancer cell lines reveal that (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibits selective cytotoxicity. The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
The proposed mechanism of action for this compound includes:
- Reduction of Nitro Groups : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Oxidative Stress Induction : It has been suggested that the compound may induce oxidative stress in target cells, contributing to its cytotoxicity .
Case Studies
- Study on Antimicrobial Properties : A study assessed the efficacy of various nitrothiophene derivatives against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that compounds with similar structures to (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibited notable antibacterial activity.
- Anti-inflammatory Research : In a model of lipopolysaccharide-induced inflammation in macrophages, this compound reduced the secretion of TNF-alpha and IL-6, demonstrating significant anti-inflammatory effects .
- Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines showed that treatment with the compound led to increased apoptosis markers and decreased cell viability compared to untreated controls .
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Handle in a fume hood to prevent inhalation of dust/aerosols.
- Waste disposal : Incinerate at >1000°C or use licensed chemical waste services .
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent nitro group degradation .
How can computational modeling predict interactions between this compound and biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or tubulin. The nitrothiophene moiety shows π-π stacking with Phe residues, while the acrylamide carbonyl forms hydrogen bonds .
- MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD >2.5 Å suggests conformational rearrangements.
- ADMET prediction : SwissADME evaluates bioavailability (e.g., LogP ~3.2) and blood-brain barrier permeability .
What analytical techniques are critical for purity assessment, and how are discrepancies resolved?
Basic Research Question
- HPLC : Purity >98% confirmed with a C18 column (retention time ~12.5 min).
- Elemental analysis : Match C, H, N, S percentages to theoretical values (e.g., C: 58.2%, H: 4.3%).
- Mass spectrometry : ESI-MS ([M+H]⁺ = 343.08) identifies impurities (e.g., de-nitro byproducts at m/z 298.10) .
Discrepancies between techniques require orthogonal validation (e.g., NMR vs. LC-MS) and re-crystallization .
How does structural modification of the aryl groups impact the compound’s pharmacological profile?
Advanced Research Question
- 2,4-Dimethylphenyl vs. 4-methoxyphenyl : Increased lipophilicity (LogP +0.5) enhances membrane permeability but reduces aqueous solubility .
- Nitrothiophene vs. unsubstituted thiophene : Nitro groups improve anticancer activity (IC₅₀ reduced from 25 μM to 8 μM in MCF-7 cells) but increase metabolic instability .
- Acrylamide vs. ester derivatives : Acrylamides show superior target binding (ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol) due to hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
